N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole ring is connected via an ethyl linker to an ethanediamide moiety, which is further substituted with a 3-methylphenyl group.
The presence of fluorine at the phenyl ring and the thiazole heterocycle suggests enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-5-3-8-17(11-13)25-20(27)19(26)23-10-9-18-14(2)24-21(28-18)15-6-4-7-16(22)12-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTLFSAOIYKSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 400.47 g/mol. The structure features a thiazole ring, a fluorophenyl group, and an ethylenediamine backbone, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity . For example, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disruption of cellular processes or inhibition of enzyme activity crucial for microbial survival.
Anticancer Effects
This compound is also being investigated for its anticancer properties . Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Cellular Interaction : The thiazole ring likely interacts with cellular targets, affecting cellular signaling and function.
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that a related thiazole compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study highlighted the potential use of such compounds in developing new antibiotics.
- Anticancer Research : In vitro studies on human cancer cell lines showed that thiazole derivatives could reduce cell viability by inducing apoptosis. The specific pathways affected included the mitochondrial pathway and caspase activation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Targeting metabolic enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several analogs reported in the literature. A comparative analysis is provided below:
Table 1: Structural Comparison with Similar Compounds
Physicochemical Properties
- Stability : The ethanediamide linker may confer resistance to enzymatic hydrolysis compared to ester or sulfanyl linkages in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
